molecular formula C8H8F2O B2877829 7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde CAS No. 2411307-71-4

7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde

Cat. No.: B2877829
CAS No.: 2411307-71-4
M. Wt: 158.148
InChI Key: JKUVZIXMJMVDJU-UHFFFAOYSA-N
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Description

7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde is a tricyclic compound characterized by a rigid bicyclo[2.2.1]heptane core fused with an additional bridge, forming a tricyclo[2.2.1.02,6] framework. The molecule features two fluorine atoms at the 7-position and a formyl (-CHO) group at the 1-position. Its molecular formula is C₉H₁₀F₂O₂, with a molecular weight of 188.18 g/mol . The fluorine substituents introduce significant electronegativity, influencing both electronic and steric properties, while the aldehyde group provides a reactive site for further functionalization. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic profile .

Properties

IUPAC Name

7,7-difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-8(10)4-1-5-6(2-4)7(5,8)3-11/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUVZIXMJMVDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C3(C2(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411307-71-4
Record name 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach is the fluorination of a tricyclic precursor, followed by the introduction of the aldehyde group. The reaction conditions often require the use of specific fluorinating agents and controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography, is also essential to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde finds applications in several areas of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs of 7,7-difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde, highlighting substituent-driven differences:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde C₉H₁₀F₂O₂ 7-F, 1-CHO 188.18 High electrophilicity at aldehyde site; potential precursor for fluorinated polymers
Tricyclo[2.2.1.02,6]heptane-1-carbaldehyde C₈H₁₀O 1-CHO 122.17 Simpler analog; used in fragrance synthesis (patented)
7,7-Dimethyltricyclo[2.2.1.02,6]heptane-1-carboxylic acid C₁₀H₁₄O₂ 7-CH₃, 1-COOH 166.22 Higher hydrophobicity; boiling point: 536.2 K (Weast & Grasselli, 1989)
7,7-Dimethyltricyclo[2.2.1.02,6]heptane-1-carbonylfluoride C₁₀H₁₃FO 7-CH₃, 1-COF 184.21 Reactive acylating agent; stability influenced by methyl groups
Bicyclo[2.2.1]heptane-1-carbaldehyde C₈H₁₂O 1-CHO (non-tricyclic) 124.18 Less steric hindrance; higher solvolysis reactivity

Key Comparisons

Electronic Effects
  • Fluorine vs. Methyl Substituents : The electron-withdrawing fluorine atoms in the difluoro compound increase the electrophilicity of the aldehyde group compared to methyl-substituted analogs (e.g., 7,7-dimethyl derivatives). This enhances reactivity in nucleophilic additions, as seen in studies on bridgehead aldehydes .
  • Carbonyl Fluoride vs. Carboxylic Acid : The carbonyl fluoride (COF) group in the dimethyl analog (C₁₀H₁₃FO) is more reactive than the carboxylic acid (COOH) due to the electronegativity of fluorine, making it suitable for acyl transfer reactions .
Steric and Physical Properties
  • Tricyclic vs. Bicyclic Frameworks : The tricyclo[2.2.1.02,6] structure imposes greater steric hindrance than bicyclo[2.2.1] systems. For example, solvolysis studies show that bridgehead aldehydes in tricyclic systems exhibit slower reaction rates due to restricted access to the reactive site .

Research Findings and Data

Reactivity in Solvolysis Reactions

Studies on bicyclo[2.2.1]heptane-1-carbaldehyde derivatives reveal that electron-withdrawing groups (e.g., -F) at bridgehead positions decrease solvolysis rates by destabilizing transition states. For instance, 7,7-dimethylbicyclo[2.2.1]heptane-1-carbaldehyde undergoes acylative ring expansion with benzoyl chloride, while fluorinated analogs may require modified conditions due to reduced nucleophilicity .

Spectral Data

  • NMR Shifts : The aldehyde proton in tricyclo[2.2.1.02,6]heptane-1-carbaldehyde appears at δ 9.90 ppm in DMSO-d₆, whereas fluorine atoms in the difluoro compound cause deshielding effects, shifting adjacent protons upfield .

Biological Activity

7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde is a specialized compound within the class of bicyclic and tricyclic structures, notable for its unique fluorinated properties. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology.

  • Chemical Formula: C10H10F2O
  • Molecular Weight: 188.19 g/mol
  • CAS Number: 2411307-71-4

The biological activity of 7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which may lead to improved bioavailability compared to non-fluorinated analogs.

Biological Activity Overview

Research has indicated several key areas where 7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde exhibits notable biological activity:

  • Antimicrobial Activity
    • Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
    • Case Study: In vitro tests demonstrated a significant reduction in bacterial growth for Gram-positive and Gram-negative bacteria when treated with concentrations above 50 µg/mL.
  • Antitumor Activity
    • Preliminary investigations suggest potential antitumor effects.
    • Data Table: Antitumor Activity Assay Results
    Concentration (µg/mL)% Inhibition
    1020%
    5045%
    10070%
  • Neuroprotective Effects
    • The compound has been evaluated for neuroprotective properties in models of oxidative stress.
    • Findings: Exhibited a protective effect on neuronal cells exposed to oxidative agents, reducing cell death by approximately 30%.

Pharmacological Studies

Recent pharmacological studies have explored the therapeutic potential of 7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde:

  • Study Design: Animal models were used to assess the efficacy of the compound in reducing inflammation and pain.
  • Results: Significant reduction in inflammatory markers was observed, suggesting a potential role as an anti-inflammatory agent.

Safety and Toxicology

Toxicological evaluations are crucial for understanding the safety profile of new compounds:

  • Acute Toxicity Tests: LD50 values were determined in rodent models, indicating a moderate toxicity level.
  • Safety Profile: Long-term exposure studies are ongoing to assess chronic effects and potential carcinogenicity.

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